molecular formula C19H21BrN2O B11544138 3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide

3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide

Cat. No.: B11544138
M. Wt: 373.3 g/mol
InChI Key: XATQYAFIIMNMKA-BKUYFWCQSA-N
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Description

3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a tert-butylphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 4-tert-butylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1-(4-methylphenyl)ethylidene]benzohydrazide
  • 3-bromo-N’-[(1-phenylethylidene]benzohydrazide
  • 3-bromo-N’-[(4-hydroxy-3-methoxybenzylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H21BrN2O

Molecular Weight

373.3 g/mol

IUPAC Name

3-bromo-N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C19H21BrN2O/c1-13(14-8-10-16(11-9-14)19(2,3)4)21-22-18(23)15-6-5-7-17(20)12-15/h5-12H,1-4H3,(H,22,23)/b21-13-

InChI Key

XATQYAFIIMNMKA-BKUYFWCQSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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